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Compound of Interest

Compound Name:
4-Chloro-3-methyl-1H-pyrazole-5-

carbaldehyde

CAS No.: 1050642-24-4

Cat. No.: B1423689

Get Quote

Executive Summary
The 4-formylpyrazole moiety is not merely an intermediate; it is a "linchpin" scaffold in modern

heterocyclic medicinal chemistry. Its strategic value lies in its amphiphilic reactivity: the

pyrazole ring acts as a stable, lipophilic pharmacophore, while the C4-aldehyde group serves

as a highly reactive electrophilic handle for divergent synthesis.

This guide moves beyond basic textbook reactivity to explore the causality and strategic

application of this group in drug development. We focus specifically on transforming the C4-

formyl group into bioactive Schiff bases, extended conjugated systems (Knoevenagel), and

fused bicyclic systems (pyrazolo[3,4-d]pyrimidines) which act as bio-isosteres of purines (ATP-

competitive inhibitors).

Part 1: Structural Electronics & Synthesis
Why the 4-Position?
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In 1H-pyrazoles, the electron density is highest at the N1 and C4 positions due to the

mesomeric effect of the N1-nitrogen lone pair. Conversely, C3 and C5 are electron-deficient

due to the inductive withdrawal of the N2-nitrogen.

Electrophilic Substitution: The C4 position is the preferred site for electrophilic attack.

Synthetic Implication: Direct formylation via the Vilsmeier-Haack reaction is the industry-

standard method because the Vilsmeier reagent (chloroiminium ion) is a soft electrophile that

selectively targets the electron-rich C4 carbon.

Workflow: Vilsmeier-Haack Formylation
The synthesis of 4-formylpyrazoles from hydrazones is a robust, self-validating protocol. The

reaction proceeds through a chloroiminium intermediate which, upon hydrolysis, yields the

aldehyde.
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Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the pyrazole C4

position.

Part 2: Reactivity Profiles & Applications
The Nitrogen Vector: Schiff Base (Azomethine)
Formation
Mechanism: Nucleophilic addition-elimination. Utility: Schiff bases of pyrazoles are extensively

screened for antimicrobial and anticancer activity.[1][2][3] The C=N bond acts as a linker that

can orient the pyrazole and the pendant aryl group into specific receptor pockets.
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Critical Control Point: The reaction is reversible. Water removal (Dean-Stark or molecular

sieves) or the use of glacial acetic acid/ethanol reflux is required to drive the equilibrium

forward.

Validation: Disappearance of the CHO peak (~9.8 ppm) and appearance of the CH=N singlet

(~8.5 ppm) in 1H-NMR.

The Carbon Vector: Knoevenagel Condensation
Mechanism: Base-catalyzed addition of active methylene compounds (e.g., malononitrile, ethyl

cyanoacetate). Utility: This reaction extends the carbon skeleton, creating conjugated systems

often found in dye chemistry and fluorescence probes. Green Chemistry Protocol: Recent

advancements utilize aqueous media with ammonium carbonate as a catalyst, avoiding toxic

organic solvents while maintaining high yields.

Scaffold Morphing: Synthesis of Pyrazolo[3,4-
d]pyrimidines
The "Drug Discovery" Application: This is the most high-value transformation. By starting with

5-amino-4-formylpyrazole, researchers can close the ring to form pyrazolo[3,4-d]pyrimidines.

These are isosteres of purines (adenine/guanine) and are privileged scaffolds for kinase

inhibitors (e.g., Ibrutinib analogs).
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Figure 2: Divergent synthesis of fused heterocyclic systems from the 5-amino-4-formylpyrazole

precursor.

Part 3: Experimental Protocols (Self-Validating
Systems)
Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-
carbaldehyde (Vilsmeier-Haack)
This protocol is designed to minimize polychlorinated byproducts.

Reagent Prep: In a dry 3-neck flask, add DMF (12.0 mL). Cool to 0°C in an ice bath.

Activation: Add POCl3 (0.03 mol) dropwise over 15 minutes. Checkpoint: The solution should

turn pale yellow/orange (formation of Vilsmeier reagent).

Addition: Dissolve the appropriate phenylhydrazone (0.01 mol) in minimal DMF and add

dropwise to the mixture.

Reaction: Warm to 60°C and stir for 3 hours. Monitor: TLC (30% EtOAc/Hexane) should

show consumption of hydrazone.

Quench: Pour the reaction mixture onto crushed ice (200g). Neutralize with saturated

NaHCO3 solution to pH 7-8.

Isolation: Filter the resulting precipitate. Recrystallize from ethanol.

Validation:

IR: Strong C=O stretch at ~1670 cm⁻¹.[1]

1H-NMR (DMSO-d6): Distinct singlet at δ 9.98 ppm (CHO).

Protocol B: Knoevenagel Condensation (Green Method)
Designed for rapid library generation of pyrazole-acrylonitriles.
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Mix: Combine 4-formylpyrazole (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1

Ethanol:Water mixture (10 mL).

Catalyze: Add Ammonium Carbonate (20 mol%).

Sonicate/Stir: Sonicate at ambient temperature for 10-20 minutes.

Workup: The product precipitates out of the aqueous medium. Filter and wash with cold

water.[1]

Validation:

IR: Appearance of C≡N stretch at ~2220 cm⁻¹.

MP: Sharp melting point (check against literature, typically >150°C).

Part 4: Comparative Data Summary
Reaction Type Reagent

Key
Intermediate

Primary
Application

Yield Range

Vilsmeier-Haack POCl3 / DMF
Chloroiminium

salt

Synthesis of

aldehyde from

hydrazone

75-90%

Schiff Base
Primary Amine /

EtOH
Hemiaminal

Antimicrobial

agents, Ligands
80-95%

Knoevenagel
Malononitrile /

Base
Enolate

Chain extension,

Fluorophores
85-98%

Cyclization
Urea /

Formamide
Amide/Amidine

Kinase Inhibitors

(Pyrazolo-

pyrimidines)

60-80%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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